molecular formula C8H10N2O4 B2552844 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid CAS No. 329709-97-9

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B2552844
CAS No.: 329709-97-9
M. Wt: 198.178
InChI Key: LJJUAFOQSYSMRE-UHFFFAOYSA-N
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Description

“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 329709-97-9 . It has a molecular weight of 198.18 and its IUPAC name is 4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutanoic acid .


Synthesis Analysis

The synthesis of compounds related to “this compound” involves various procedures . For instance, furanones can be synthesized by stirring 3-amino-5-methylisoxazole and potassium 4-aryl-2-oxobut-3-enoate at 25°C in AcOH for 3 hours . Pyrrolones could be synthesized via Sc (OTf) 3 -catalyzed heterocyclization of 3-amino-5-methylisoxazole and ethyl 4-aryl-2-oxobut-3-enoate in MeCN at 5°C .


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C8H10N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” and related compounds are complex and varied . For example, pyrrolones can be synthesized via Sc (OTf) 3 -catalyzed heterocyclization of 3-amino-5-methylisoxazole and ethyl 4-aryl-2-oxobut-3-enoate in MeCN at 5°C .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 198.18 . It is stored at temperatures between 28 C .

Scientific Research Applications

Novel Class of Amino Acid Antagonists

This compound has been explored in the synthesis of novel excitatory amino acid (EAA) receptor antagonists. These antagonists, synthesized using the isoxazole amino acid as a lead, have shown potential in inhibiting the binding of certain excitatory neurotransmitters and protecting against neurotoxic effects, highlighting their potential in neurological research and therapeutic applications (Krogsgaard‐Larsen et al., 1991).

Antiproliferative Activity

The synthesis and in silico evaluation of derivatives, including the 4-oxobutanoate variants, have been investigated for their antiproliferative activities. The focus has been on their potential to inhibit DNA gyrase-ATPase activity, indicating their relevance in cancer research and drug development (Yurttaş et al., 2022).

Metabotropic Excitatory Amino Acid Agonists

Research has shown that certain homologues of this compound can act as specific and potent agonists at metabotropic excitatory amino acid receptors (mGlu6). This suggests their use in studies concerning the pharmacology and physiological roles of these receptors, which are crucial in understanding various neurological processes (Bräuner‐Osborne et al., 1996).

Vibrational and Structural Studies

Structural and vibrational studies of related compounds have been conducted to understand their stability and reactivity. This research is vital in developing materials with potential applications in pharmaceuticals and nonlinear optical materials (Vanasundari et al., 2018).

Excitatory Amino Acid Receptor Ligands

The compound has been used as a lead structure for synthesizing various amino acids, which are potential agonists at the AMPA subtype of central excitatory amino acid receptors. These developments are significant in neuropharmacological research (Christensen et al., 1992).

Synthesis and Optical Properties

Studies have been conducted on the synthesis of novel fluorescent probes using this compound. These probes are significant for molecular diagnosis in diseases like Alzheimer's (Fa et al., 2015).

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJUAFOQSYSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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